An In-Depth Technical Guide to the Synthesis of N-(Cyclohexylmethyl)-4-(heptyloxy)aniline
An In-Depth Technical Guide to the Synthesis of N-(Cyclohexylmethyl)-4-(heptyloxy)aniline
This guide provides a comprehensive overview of the synthetic pathways for N-(Cyclohexylmethyl)-4-(heptyloxy)aniline, a molecule of interest for researchers and professionals in drug development and materials science. This document offers detailed experimental protocols, mechanistic insights, and characterization data to facilitate its synthesis and purification in a laboratory setting.
Introduction
N-(Cyclohexylmethyl)-4-(heptyloxy)aniline is a disubstituted aniline derivative featuring both an N-alkyl and an O-alkyl substituent. Such structures are prevalent in various fields, including medicinal chemistry, where they can serve as key intermediates for pharmacologically active compounds, and in materials science, particularly in the development of liquid crystals and organic electronics. The combination of the flexible heptyloxy chain and the bulky cyclohexylmethyl group imparts unique physicochemical properties to the molecule. This guide will explore two primary, robust synthetic strategies for its preparation: a sequential Williamson ether synthesis followed by reductive amination, and an alternative pathway involving initial N-alkylation followed by etherification.
Strategic Analysis of Synthetic Pathways
The synthesis of N-(Cyclohexylmethyl)-4-(heptyloxy)aniline can be approached from two main retrosynthetic disconnections. The choice between these pathways may depend on the availability of starting materials, desired scale, and purification considerations.
Pathway A focuses on the initial formation of the ether linkage via a Williamson ether synthesis, followed by the introduction of the N-alkyl group through reductive amination. This approach is often preferred due to the generally high yields and clean nature of the Williamson ether synthesis on electron-rich phenols.
Pathway B reverses the sequence, starting with the N-alkylation of 4-aminophenol, followed by the O-alkylation to introduce the heptyl chain. This route might present challenges in selective N-alkylation and potential for side reactions.
Below is a visual representation of the two proposed synthetic strategies.
Figure 1: Retrosynthetic analysis of N-(Cyclohexylmethyl)-4-(heptyloxy)aniline.
Pathway A: Williamson Ether Synthesis followed by Reductive Amination
This is the recommended and more detailed pathway, proceeding in two distinct and high-yielding steps.
Step 1: Synthesis of 4-(Heptyloxy)aniline
This step involves the O-alkylation of 4-aminophenol with 1-bromoheptane, a classic Williamson ether synthesis. The phenoxide is generated in situ using a suitable base, which then acts as a nucleophile to displace the bromide from 1-bromoheptane in an SN2 reaction.[1][2][3][4][5]
Figure 2: Workflow for the synthesis of 4-(Heptyloxy)aniline.
| Parameter | Value | Justification |
| Reactants | 4-Aminophenol (1.0 eq.), 1-Bromoheptane (1.1 eq.), Potassium Carbonate (2.0 eq.) | An excess of the alkylating agent drives the reaction to completion. K₂CO₃ is a mild and effective base for deprotonating the phenol. |
| Solvent | N,N-Dimethylformamide (DMF) or Acetone | A polar aprotic solvent is ideal for SN2 reactions as it solvates the cation but not the nucleophile, increasing its reactivity.[5] |
| Temperature | 60-80 °C | Provides sufficient thermal energy for the reaction to proceed at a reasonable rate without significant side reactions.[3] |
| Reaction Time | 4-8 hours | Typically sufficient for complete conversion, monitored by TLC. |
| Work-up | Aqueous work-up and extraction | To remove inorganic salts and excess base. |
| Purification | Column chromatography or recrystallization | To obtain the pure product. |
Step-by-Step Procedure:
-
To a stirred solution of 4-aminophenol (1.0 eq.) in DMF (5-10 mL per gram of 4-aminophenol) is added potassium carbonate (2.0 eq.).
-
1-Bromoheptane (1.1 eq.) is added to the mixture.
-
The reaction mixture is heated to 70 °C and stirred for 6 hours, or until TLC analysis indicates the consumption of the starting material.
-
The reaction is cooled to room temperature and poured into water.
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The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-(heptyloxy)aniline.
Step 2: Synthesis of N-(Cyclohexylmethyl)-4-(heptyloxy)aniline
This step employs a reductive amination reaction between the synthesized 4-(heptyloxy)aniline and cyclohexanecarboxaldehyde.[6] The reaction proceeds via the formation of an intermediate imine, which is then reduced in situ by a mild reducing agent.[7]
Figure 3: Workflow for the reductive amination step.
| Parameter | Value | Justification |
| Reactants | 4-(Heptyloxy)aniline (1.0 eq.), Cyclohexanecarboxaldehyde (1.2 eq.), Sodium triacetoxyborohydride (1.5 eq.) | A slight excess of the aldehyde ensures complete consumption of the aniline. NaBH(OAc)₃ is a mild and selective reducing agent for imines in the presence of aldehydes.[6] |
| Solvent | 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) | An aprotic solvent that is compatible with the reducing agent and effectively dissolves the reactants. |
| Temperature | Room Temperature | The reaction is typically efficient at ambient temperature. |
| Reaction Time | 12-24 hours | Sufficient time for imine formation and subsequent reduction. |
| Work-up | Aqueous basic work-up and extraction | To quench the reducing agent and remove by-products. |
| Purification | Column chromatography | To isolate the pure final product. |
Step-by-Step Procedure:
-
To a stirred solution of 4-(heptyloxy)aniline (1.0 eq.) and cyclohexanecarboxaldehyde (1.2 eq.) in 1,2-dichloroethane (10 mL per gram of aniline) is added sodium triacetoxyborohydride (1.5 eq.) portion-wise.
-
The reaction mixture is stirred at room temperature for 18 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The mixture is extracted with dichloromethane (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield N-(Cyclohexylmethyl)-4-(heptyloxy)aniline.
Pathway B: N-Alkylation followed by Williamson Ether Synthesis
This alternative pathway begins with the N-alkylation of 4-aminophenol.
Step 1: Synthesis of N-(Cyclohexylmethyl)-4-aminophenol
Selective N-alkylation of 4-aminophenol can be achieved via reductive amination with cyclohexanecarboxaldehyde.
This reaction would follow a similar protocol to the reductive amination described in Pathway A, Step 2, using 4-aminophenol as the starting amine.
Step 2: Synthesis of N-(Cyclohexylmethyl)-4-(heptyloxy)aniline
The product from the first step, N-(cyclohexylmethyl)-4-aminophenol, is then subjected to Williamson ether synthesis with 1-bromoheptane.
This reaction would follow a similar protocol to the Williamson ether synthesis described in Pathway A, Step 1, using N-(cyclohexylmethyl)-4-aminophenol as the starting phenol.
Characterization of N-(Cyclohexylmethyl)-4-(heptyloxy)aniline
The identity and purity of the synthesized N-(Cyclohexylmethyl)-4-(heptyloxy)aniline should be confirmed by standard analytical techniques.
Expected Spectroscopic Data
The following are predicted spectroscopic data based on the analysis of similar compounds.[1]
1H NMR (400 MHz, CDCl3):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.80 | d, J ≈ 8.8 Hz | 2H | Ar-H ortho to O |
| ~6.60 | d, J ≈ 8.8 Hz | 2H | Ar-H ortho to N |
| ~3.90 | t, J ≈ 6.5 Hz | 2H | -OCH2- |
| ~3.40 (broad s) | 1H | -NH- | |
| ~2.95 | d, J ≈ 6.8 Hz | 2H | -NCH2- |
| ~1.75 | m | 2H | Cyclohexyl-H |
| ~1.70 | m | 2H | -OCH2CH2- |
| ~1.65 | m | 1H | Cyclohexyl-H |
| ~1.40-1.20 | m | 8H | -(CH2)4- |
| ~1.20-1.00 | m | 5H | Cyclohexyl-H |
| ~0.90 | t, J ≈ 7.0 Hz | 3H | -CH3 |
13C NMR (100 MHz, CDCl3):
| Chemical Shift (δ, ppm) | Assignment |
| ~152.5 | Ar-C-O |
| ~142.0 | Ar-C-N |
| ~115.0 | Ar-CH |
| ~114.5 | Ar-CH |
| ~69.0 | -OCH2- |
| ~51.0 | -NCH2- |
| ~38.0 | Cyclohexyl-CH |
| ~31.8 | -(CH2)- |
| ~31.5 | Cyclohexyl-CH2 |
| ~29.5 | -(CH2)- |
| ~29.3 | -(CH2)- |
| ~26.5 | Cyclohexyl-CH2 |
| ~26.0 | Cyclohexyl-CH2 |
| ~26.0 | -(CH2)- |
| ~22.6 | -(CH2)- |
| ~14.1 | -CH3 |
Infrared (IR) Spectroscopy (KBr, cm-1):
| Wavenumber (cm-1) | Assignment |
| ~3400 | N-H stretch |
| ~2925, 2855 | C-H stretch (aliphatic) |
| ~1610, 1510 | C=C stretch (aromatic) |
| ~1240 | C-O stretch (aryl ether) |
| ~1175 | C-N stretch |
Mass Spectrometry (MS):
The expected molecular ion peak [M]+ for C20H33NO would be at m/z = 303.26.
Purification and Quality Control
Purification of the final product is crucial and is best achieved by column chromatography on silica gel. The purity should be assessed by High-Performance Liquid Chromatography (HPLC) and confirmed by the spectroscopic methods detailed above. For long-term storage, the compound should be kept in a cool, dark, and dry place under an inert atmosphere to prevent degradation.
Conclusion
The synthesis of N-(Cyclohexylmethyl)-4-(heptyloxy)aniline can be reliably achieved through a two-step sequence involving a Williamson ether synthesis to form 4-(heptyloxy)aniline, followed by a reductive amination with cyclohexanecarboxaldehyde. This pathway offers good yields and straightforward purification. The provided protocols and characterization data serve as a comprehensive guide for researchers to successfully synthesize and validate this compound.
References
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Wong, C. M.; McBurney, R. T.; Binding, S. C.; Peterson, M. B.; Gonçales, V. R.; Gooding, J. J.; and Messerle, B. A. Green Chem., 2017 , 19, 3142-3151. [Link]
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4-(Hexyloxy)aniline. ResearchGate. [Link]
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Alcohol to Ether using Williamson synthesis (O-Alkylation). Pharmaffiliates. [Link]
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Synthesis and liquid crystalline study of 2,4-bis(4¢-n-heptyloxybenzoyloxy)-benzylidene-4²-n¢-alkoxy aniline. ResearchGate. [Link]
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FT-IR spectra of 4-methoxyaniline. ResearchGate. [Link]
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N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. PubMed Central. [Link]
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Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances. [Link]
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Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. Taylor & Francis. [Link]
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Touchette, K. M. Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 2006 , 83(6), 929. [Link]
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